molecular formula C22H28N2O4S B2661978 N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide CAS No. 899979-59-0

N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide

Cat. No.: B2661978
CAS No.: 899979-59-0
M. Wt: 416.54
InChI Key: BNCBFKXABAMJFS-UHFFFAOYSA-N
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Description

N-(2-((4-Benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide ( 899979-59-0) is a chemical compound with a molecular formula of C22H28N2O4S and a molecular weight of 416.53 g/mol . This benzamide derivative is offered for research purposes and is available in various quantities with a certified purity of 90% or higher . The core structure of this molecule integrates several pharmacologically significant motifs. It features a 4-benzylpiperidine group, a scaffold frequently investigated in neuroscience for its affinity to various neurological targets. Scientific literature indicates that structural analogs containing the 4-benzylpiperidine moiety demonstrate high affinity for sigma receptors (σ1R), which are attractive targets for developing potential agents to treat neurological disorders and neuropathic pain . Furthermore, the compound contains a sulfonyl group linking the piperidine nitrogen to the ethyl chain of the benzamide. This specific architecture is similar to that found in compounds studied as modulators of G-protein-coupled receptors (GPCRs), such as the muscarinic M4 receptor, suggesting potential utility in probing such pathways . The 4-methoxybenzamide moiety is another key feature, as radioiodinated benzamide analogs have been preclinically evaluated for their binding to sigma receptors on cancer cells, highlighting the application of this chemical class in oncological research and diagnostic imaging development . Researchers can leverage this multifunctional compound as a key intermediate or reference standard in medicinal chemistry and pharmacology programs, particularly those focused on neurology, oncology, and receptor biology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-28-21-9-7-20(8-10-21)22(25)23-13-16-29(26,27)24-14-11-19(12-15-24)17-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCBFKXABAMJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzyl group. The sulfonyl group is then added, and finally, the methoxybenzamide moiety is introduced. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties, such as its ability to interact with specific biological targets.

    Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Key Structural Features Receptor Affinity (Sigma-1/Sigma-2) Key Findings
N-(2-((4-Benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide (Target) 4-Methoxybenzamide, sulfonylethyl linker, 4-benzylpiperidine Not explicitly reported Structural similarity to sigma-1 ligands suggests potential affinity .
(2-Piperidinylaminoethyl)-4-iodobenzamide (PAB) 4-Iodobenzamide, piperidinylaminoethyl linker High sigma-1 (Ki = 6.0 nM) Demonstrated high tumor uptake in melanoma xenografts .
N-(2-Diethylaminoethyl)-4-iodobenzamide (IDAB) 4-Iodobenzamide, diethylaminoethyl linker High sigma-1, low sigma-2 Lower tumor retention compared to PAB, likely due to reduced lipophilicity .
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-Bromo substitution, nitro and methoxy groups Not reported Crystallographic studies highlight planar geometry and hydrogen bonding .
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Piperazine ring, nitro and pyridyl groups Not reported Enhanced solubility due to pyridyl substitution; no receptor data .

Key Observations :

  • Linker Modifications : Sulfonylethyl linkers (target) enhance metabolic stability over amine-based linkers (PAB/IDAB) .
  • Heterocyclic Moieties : Piperidine (target) vs. piperazine () alters basicity, affecting protonation states and membrane permeability.

Pharmacological Profile and Receptor Binding

  • Sigma-1 Receptor Affinity: PAB and IDAB exhibit nanomolar affinity for sigma-1 receptors, critical for tumor imaging in melanoma . The target compound’s benzylpiperidine group mirrors sigma-1 ligands like haloperidol, suggesting comparable binding .
  • Sigma-2 Receptor Selectivity :
    • Sigma-2 receptors are ubiquitously expressed in cancer cells but show lower affinity for sulfonamide-based analogs .
    • The target’s methoxy group may confer selectivity, as electron-donating groups are less common in sigma-2 ligands .

Physicochemical and Pharmacokinetic Properties

Property Target Compound PAB IDAB
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~2.1
Solubility Low (due to benzylpiperidine) Moderate High (polar linker)
Metabolic Stability High (sulfonyl group) Moderate Low (amine oxidation)

Implications :

  • The target compound’s higher logP may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Sulfonyl linkers mitigate oxidative metabolism, extending half-life compared to PAB/IDAB .

Biological Activity

N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide is a compound with potential therapeutic applications, particularly in the field of neuropharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C19H24N2O3S
  • Molecular Weight : 364.47 g/mol
  • IUPAC Name : this compound

This compound features a benzamide moiety, which is known for its diverse biological activities, particularly in the modulation of neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies indicate that it may act as a dopamine receptor antagonist , similar to other benzamide derivatives. This action is crucial for its potential use in treating psychotic disorders and other conditions characterized by dopaminergic dysregulation.

Neuroleptic Activity

Research has shown that compounds with structural similarities to this compound exhibit significant neuroleptic effects. For instance, derivatives such as N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide have been reported to be significantly more active than established neuroleptics like metoclopramide, demonstrating enhanced efficacy in modulating dopaminergic pathways .

Case Studies and Experimental Findings

A series of studies have evaluated the efficacy of related compounds in animal models. For example:

  • Study on Stereotyped Behavior : In a study assessing apomorphine-induced stereotyped behavior in rats, compounds structurally related to this compound exhibited a marked reduction in stereotypic movements, indicating potential antipsychotic properties .
  • Comparative Analysis : A comparative analysis highlighted that certain benzamide derivatives showed a high ratio of antistereotypic activity to cataleptogenicity, suggesting a favorable side effect profile compared to traditional antipsychotics like haloperidol .

Data Table: Comparative Efficacy of Benzamide Derivatives

Compound NameStructurePotency (vs Metoclopramide)Antistereotypic ActivityCataleptogenicity
N-(2-benzyl-N-methylamino)ethyl-5-chloro-2-methoxy-4-(methylamino)benzamideStructure15x more potentHighLow
This compoundTBDTBDTBDTBD

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